

# Spectroscopic Characterization of O-Anisidine: A Technical Guide

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#### Introduction

**O-Anisidine**, also known as 2-methoxyaniline, is an organic compound with the chemical formula CH<sub>3</sub>OC<sub>6</sub>H<sub>4</sub>NH<sub>2</sub>. It serves as a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. A thorough understanding of its structural and electronic properties is essential for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic characterization of **O-Anisidine** using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The presented data and protocols are intended to assist researchers, scientists, and drug development professionals in their analytical endeavors.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **O-Anisidine**, both <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are employed to elucidate the arrangement of protons and carbon atoms within the molecule.

#### <sup>1</sup>H NMR Spectral Data

The ¹H NMR spectrum of **O-Anisidine**, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy protons.



Proton Assignment	Chemical Shift (δ) in ppm	
Aromatic Protons	6.75 - 6.85 (m, 4H)	
Amine Protons (NH <sub>2</sub> )	3.86 (s, 2H)	
Methoxy Protons (OCH₃)	3.88 (s, 3H)	

### <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of **O-Anisidine**.

Carbon Assignment	Chemical Shift (δ) in ppm	
C-O (aromatic)	146.9	
C-N (aromatic)	137.9	
Aromatic CH	121.3, 118.8, 115.1, 110.5	
Methoxy Carbon (OCH₃)	55.4	

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **O-Anisidine** shows characteristic absorption bands for the amine (N-H), methoxy (C-O), and aromatic (C=C and C-H) groups.[1] [2][3]



Vibrational Mode	Frequency (cm <sup>-1</sup> )	
N-H Stretch (amine)	3430 - 3350	
C-H Stretch (aromatic)	3050 - 3000	
C-H Stretch (methyl)	2950 - 2850	
C=C Stretch (aromatic)	1620 - 1580	
C-N Stretch (aromatic amine)	1280 - 1250	
C-O Stretch (aryl ether)	1250 - 1200	

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of **O-Anisidine**, typically recorded in ethanol or methanol, exhibits absorption bands corresponding to  $\pi \to \pi^*$  transitions of the benzene ring.[4][5]

Solvent	λ_max (nm)	Molar Absorptivity (ε)
Ethanol	236, 286	Not specified[5]
Methanol	235, 285	Not specified

## **Experimental Protocols**

The following are generalized experimental protocols for the spectroscopic analysis of **O-Anisidine**.

NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

A solution of **O-Anisidine** is prepared by dissolving approximately 10-20 mg of the sample in about 0.5-0.7 mL of a deuterated solvent, commonly CDCl<sub>3</sub>, in an NMR tube.[6][7][8][9] The spectrum is then acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR. For <sup>13</sup>C NMR, a higher number of scans is usually required to obtain a good signal-to-noise ratio.

IR Spectroscopy



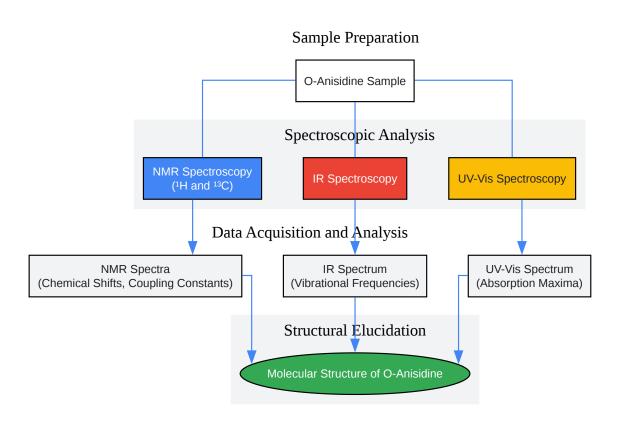
For a liquid sample like **O-Anisidine**, the IR spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the sample in a suitable solvent (e.g., CCl<sub>4</sub>) can be prepared and placed in a liquid sample cell. The spectrum is then recorded using an FT-IR spectrometer.[1]

#### **UV-Vis Spectroscopy**

A dilute solution of **O-Anisidine** is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is typically in the range of  $10^{-4}$  to  $10^{-5}$  M. The solution is placed in a quartz cuvette, and the absorbance is measured over a wavelength range of approximately 200-400 nm using a UV-Vis spectrophotometer.[5]

## **Visualizations**

Experimental Workflow for Spectroscopic Characterization

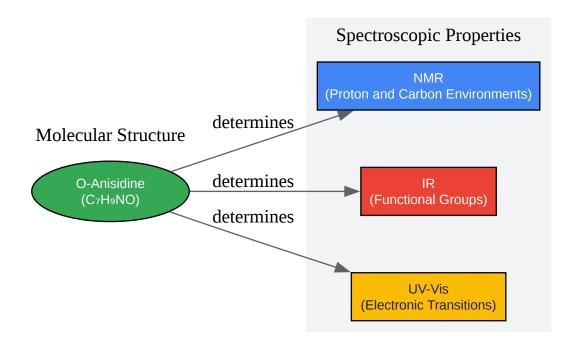


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Caption: Workflow for the spectroscopic characterization of **O-Anisidine**.

Logical Relationship of Spectroscopic Data to Molecular Structure



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Caption: Relationship between molecular structure and spectroscopic data.

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